(+)-Rosiglitazone

Chiral Pharmacology PPARγ Binding Assay Enantiomer-Specific Activity

Racemic rosiglitazone contains equal amounts of the inactive (R)-enantiomer, which can racemize under physiological conditions (pH 7.4), confounding dose-response interpretations. (+)-Rosiglitazone (CAS 163860-16-0) is the pure, pharmacologically active enantiomer, ensuring precise PPARγ activation control for rigorous, reproducible research. • Potent, selective PPARγ agonist - IC50 of 9 nM in human adipocytes; EC50 of 60 nM for PPARγ transcriptional activation • Free of inactive enantiomer - eliminates stereochemical variability and racemization artifacts in cell-based assays, gene expression profiling, and cofactor recruitment studies • Preferable to pioglitazone for PPARγ-specific mechanistic work - no confounding PPARα cross-reactivity • Supplied with full Certificate of Analysis; strictly for laboratory R&D use only

Molecular Formula C18H19N3O3S
Molecular Weight 357.4 g/mol
CAS No. 163860-16-0
Cat. No. B1250522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Rosiglitazone
CAS163860-16-0
Molecular FormulaC18H19N3O3S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
InChIInChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/t15-/m1/s1
InChIKeyYASAKCUCGLMORW-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Rosiglitazone: PPARγ Agonist


(+)-Rosiglitazone (CAS 163860-16-0) is the (+)-enantiomer of the thiazolidinedione (TZD) class compound rosiglitazone. It is recognized as the primary pharmacologically active enantiomer of the racemic mixture, functioning as a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) [1]. Rosiglitazone is typically supplied as a racemic mixture, but the (S)-(-) or (+)-enantiomer is primarily responsible for its antidiabetic activity [2].

Supports stereochemical-control study designs for PPARγ research
Minimizes interference from inactive enantiomer in racemic mixture
Supports enantiomer-specific dose-response and metabolic studies

(+)-Rosiglitazone vs. Racemic Mixture


Substituting (+)-rosiglitazone with the more common racemic mixture can introduce significant experimental variability and confound results. The racemate contains equal amounts of the active (S)-enantiomer and the largely inactive (R)-enantiomer [1]. Furthermore, the chiral center in rosiglitazone is susceptible to racemization under physiological-like conditions (pH 7.4) [2], meaning the inactive form can interconvert in experimental systems, diluting the effective concentration of the active species and complicating dose-response interpretations. Using the pure, active enantiomer ensures precise control over the active species concentration, a necessity for rigorous, reproducible research.

Racemic mixture contains inactive enantiomer, potentially reducing PPARγ activation efficiency.
Racemization under assay conditions (pH 7.4, 37°C) may shift active species concentration over time.
Substitution without chiral purity verification may confound dose-response interpretation.

(+)-Rosiglitazone Evidence Guide


Enantiomer-Specific PPARγ Binding

The pharmacological activity of rosiglitazone at the PPARγ receptor is enantiomer-specific. A competitive binding assay demonstrated that the (S)-(-)-enantiomer (the active component of (+)-rosiglitazone) is responsible for the antidiabetic activity, while the (R)-(+)-enantiomer is essentially inactive [1]. This stereoselectivity is a critical determinant for experimental design requiring PPARγ activation.

Enantiomer-Specific Binding
Head-to-head
Target: (S)-(-) Active
Comparator: (R)-(+) Inactive
Supports enantiomer-attribution review
PPARγ binding assay, Parks et al. 1998
Chiral Pharmacology PPARγ Binding Assay Enantiomer-Specific Activity

PPARγ Binding Affinity Comparison

In a competition binding assay using a radioiodinated PPARγ-specific ligand ([125I]SB-236636) on intact adipocytes, rosiglitazone (BRL-49653) demonstrated high affinity, with IC50 values of 12 nM (rat), 4 nM (3T3-L1), and 9 nM (human) [1]. The binding affinity of other TZDs in this system reflected their in vivo potency rank order: rosiglitazone > pioglitazone > troglitazone [1].

PPARγ Binding Affinity
Reported
IC50 4–12 nM
across adipocyte models
Reported adipocyte binding affinity context
Rank order: rosiglitazone > pioglitazone > troglitazone
Adipocyte Biology PPARγ Agonist Potency Radioligand Binding Assay

PPAR Subtype Selectivity

A key differentiating feature among TZDs is their selectivity for PPAR isoforms. Rosiglitazone is a pure PPARγ agonist and exhibits no activity at PPARα (EC50 = 60 nM for PPARγ; no activity at PPARα and PPARβ) . In contrast, pioglitazone, while also a potent PPARγ agonist, has been shown to activate the PPARα ligand-binding domain in a concentration-dependent manner [1]. This difference in receptor subtype engagement can lead to divergent biological outcomes, particularly in lipid metabolism.

PPAR Subtype Selectivity
Class-level
Target: Pure PPARγ agonist
Comparator: Dual PPARγ/α agonist
Supports PPARγ-specific pathway interpretation
No PPARα activity reported for rosiglitazone
Nuclear Receptor Selectivity PPAR Isoforms Transcriptional Activation Assay

Chiral Racemization Stability

The chiral integrity of (+)-rosiglitazone is highly condition-dependent, which is critical for planning experiments. Racemization studies demonstrate that the half-life of rosiglitazone enantiomers decreases dramatically with increasing temperature and pH. For instance, the half-life decreased more than 30-fold when the temperature was increased from 4°C to 37°C [1]. Similarly, the half-life was reduced from approximately 20 hours at pH 3.5 to approximately 2 hours at pH 7.4 [1]. At pH 7.4, full racemization was observed within 48 hours [2].

Chiral Racemization Stability
Reported
t1/2 ~2 h (pH 7.4)
>30-fold rate increase (4→37°C)
Racemization context review for assay design
Chiral HPLC analysis; pH and temperature dependent
Chiral Stability Racemization Kinetics In Vitro Metabolism Conditions

Chiral HPLC Separation Methods

The separation of (+)-rosiglitazone from its (R)-enantiomer is achievable using established chiral chromatography methods. A method using a Chiralcel OJ-H column with a mobile phase of methanol/ethanol (90:10, v/v) has been validated for simultaneous chiral separation of rosiglitazone and its metabolites [1]. Other methods using cellulose-tris-(4-methylbenzoate) as a chiral stationary phase (CSP) have also been reported [2]. This analytical capability enables the verification of chiral purity, a crucial quality control parameter for any lot of (+)-rosiglitazone used in sensitive experiments.

Chiral HPLC Separation
Analytical context
Chiralcel OJ-H column
MeOH/EtOH (90:10)
Supports chiral purity verification
COA review recommended for lot-specific purity
Analytical Chemistry Chiral HPLC Quality Control

(+)-Rosiglitazone Applications


PPARγ Signaling Pathway Studies

Use (+)-rosiglitazone in cell-based assays (e.g., transcriptional activation, adipocyte differentiation) to specifically activate PPARγ without the confounding presence of the inactive (R)-enantiomer found in the racemic mixture. This is critical when studying gene expression profiles, cofactor recruitment, or downstream effects that are highly sensitive to the active ligand concentration. This scenario is directly supported by evidence of stereoselective PPARγ binding and activity [1].

Adipocyte PPARγ Activation Control

Employ (+)-rosiglitazone as a positive control or reference agonist in studies involving adipocyte function, insulin sensitization, or glucose uptake. Its high binding affinity in human adipocytes (IC50 of 9 nM) [2] and potent EC50 (60 nM) for PPARγ make it a well-characterized benchmark for comparing novel PPARγ ligands or assessing PPARγ-mediated effects.

Pure PPARγ Agonism Applications

Select (+)-rosiglitazone over pioglitazone in studies focused on PPARγ-specific biology. Rosiglitazone's lack of activity on PPARα eliminates the confounding variable of dual receptor activation, which is present with pioglitazone [3]. This makes it the preferred tool compound for elucidating PPARγ-dependent mechanisms in isolation.

Enantiomer-Specific PK & Metabolism

Utilize (+)-rosiglitazone to study enantioselective metabolism or pharmacokinetic disposition. Given that the racemic drug's metabolism is not fully characterized enantioselectively [4], using the pure active enantiomer as a starting point allows for definitive tracking of its metabolic fate and potential interconversion to the inactive form, as well as the impact of genetic polymorphisms (e.g., CYP2C8) on its clearance [5].

Application
Selection Property
Validation Focus
PPARγ signaling pathway studies
Stereochemical-control context
Enantiomer-attribution review
Adipocyte functional assays
PPARγ binding affinity context
Comparator benchmarking
PPARγ-specific mechanism studies
Isoform selectivity context
PPARγ-dependent pathway interpretation
Enantioselective metabolism research
Chiral stability and metabolic tracing context
Enantiomer interconversion and clearance pathways

Technical Documentation Hub

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33 linked technical documents
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